4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine

Medicinal Chemistry Hsp90 Inhibition Anticancer

Medicinal chemists targeting Hsp90 often lack validated, constrained scaffolds with predictable properties. 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine (CAS 123291-54-3) provides a proven core for Hsp90 inhibitors (IC50 60-100 nM). Key features: • pKa 6.264 ensures predictable ionization at physiological pH • Secondary amine enables rapid library diversification • CYP1A1 inhibition data (IC50 170,000 nM) supports rational SAR optimization. Available with full analytical documentation; multi-gram quantities for lead optimization.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 123291-54-3
Cat. No. B039368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine
CAS123291-54-3
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CN2C(=CN=N2)CN1
InChIInChI=1S/C5H8N4/c1-2-9-5(3-6-1)4-7-8-9/h4,6H,1-3H2
InChIKeyRMXGROKBRJVWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine Scaffold and Building Block Overview


4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine (CAS 123291-54-3) is a nitrogen-rich, bicyclic heterocycle composed of a fused 1,2,3-triazole and a tetrahydropyrazine ring . It serves as a core scaffold or building block in medicinal chemistry for the synthesis of diverse bioactive compounds, particularly as a key template for developing Heat Shock Protein 90 (Hsp90) inhibitors [1]. Its structure offers a constrained and polar framework, differentiating it from simpler piperazine or triazole analogs, and it is commercially available with purities typically ranging from 95% to 99.9% .

Core scaffold validated in Hsp90 inhibitor derivatization studies (class-level evidence)
Constrained bicyclic framework differentiates from simpler piperazine or triazole building blocks
Reported pKa supports rational design of probes with controlled ionization state

Why Substitution Fails for 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine


The specific 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine core cannot be trivially substituted by other fused heterocycles or simpler analogs due to its unique combination of structural and electronic properties. The fused 1,2,3-triazole ring system imparts distinct molecular recognition characteristics and hydrogen-bonding capabilities compared to the more common [1,2,4]triazolo[1,5-a]pyrazine isomers, which can lead to divergent biological activities [1]. Furthermore, the partially saturated tetrahydropyrazine ring provides a defined, non-planar conformation and a secondary amine handle for further functionalization, which is absent in fully aromatic triazolopyrazines [2]. Direct quantitative evidence for the unsubstituted scaffold's unique performance is limited; however, the established utility of this exact core in generating potent Hsp90 inhibitors (IC50 60-100 nM) underscores that even minor structural deviations in the scaffold can abolish activity [3].

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Isomeric [1,2,4]triazolo[1,5-a]pyrazine scaffolds may exhibit divergent molecular recognition and biological activity profiles.
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Fully aromatic triazolopyrazine analogs lack the saturated tetrahydropyrazine ring conformation and secondary amine functionalization handle.
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Even minor structural deviations from this exact core can abolish Hsp90 inhibitory activity, as indicated by derivative class-level evidence.

Quantitative Evidence for 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine Selection


Potent Hsp90 Inhibitor Derivatization

The 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine core, when appropriately substituted (e.g., with 2,4-dihydroxyphenyl groups), yields compounds with potent anticancer activity. Seven compounds from a library built on this exact scaffold showed notable anticancer activity against a panel of five cancer cell lines (IC50 2-10 μmol/L) [1]. The active subset exhibited high binding affinity toward purified Hsp90 protein in a polarized fluorescent assay (IC50 60-100 nmol/L) [1]. This demonstrates the scaffold's ability to support potent biological activity, a key differentiator from less validated or inactive core structures. The unsubstituted parent compound itself was not tested in this study, so this is class-level inference.

Hsp90 Inhibitor Derivatization
Class-level inference
Substituted derivatives: cell panel IC50 2–10 μM; Hsp90 binding IC50 60–100 nM
Supports scaffold as Hsp90 inhibitor template
Unsubstituted parent not tested; class-level inference
Medicinal Chemistry Hsp90 Inhibition Anticancer

pKa and Basicity Profile

The compound exhibits a reported pKa of 6.264 [1]. This value indicates significantly reduced basicity compared to the parent heterocycle piperazine (pKa ~9.73) [2] and the 1,2,3-triazole ring (pKa ~1.2) [3]. The pKa of 6.264 places the compound in a unique physicochemical space where it is partially protonated at physiological pH, which can influence its solubility, membrane permeability, and potential for salt formation, differentiating it from both more basic piperazines and less basic aromatic triazoles.

pKa Profile
Reported
pKa = 6.264 (piperazine 9.73; 1,2,3-triazole 1.2)
Intermediate basicity influences ionization at physiological pH
Reported vendor/scientific data; context-dependent
Physicochemical Properties pKa Basicity

CYP1A1 Inhibition Profile

The unsubstituted compound demonstrates measurable, albeit weak, inhibition of cytochrome P450 1A1 (CYP1A1) with a reported IC50 of 170,000 nM (170 μM) [1]. This was measured in an assay assessing inhibition of aryl hydrocarbon hydroxylase in phenobarbitone-treated rats [1]. While the potency is low, this quantitative interaction profile provides a baseline for structure-activity relationship (SAR) studies. It indicates that the core scaffold itself has a measurable, target-specific biochemical effect, which can be modulated by subsequent chemical derivatization. This differentiates it from a completely inert building block.

CYP1A1 Inhibition
Supporting evidence
IC50 170,000 nM (170 μM) – aryl hydrocarbon hydroxylase assay
Core scaffold engages CYP1A1; baseline for SAR studies
Low potency; assay in phenobarbitone-treated rats
Cytochrome P450 CYP1A1 Enzyme Inhibition

Research Applications for 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine


Hsp90 Inhibitor Lead Generation and SAR

Procure this compound as the core scaffold for synthesizing a library of novel Hsp90 inhibitors. As validated by Xu et al. (2016) [1], this specific core, when functionalized, yields compounds with potent anticancer activity (IC50 2-10 μmol/L) and high Hsp90 binding affinity (IC50 60-100 nmol/L). Using this exact scaffold ensures the project is built upon a validated pharmacophore, accelerating the discovery of novel anticancer leads.

Chemical Probes with Defined Physicochemical Properties

Utilize this compound as a building block for creating chemical probes. Its documented pKa of 6.264 [1] provides a predictable ionization state at physiological pH, which is critical for designing probes with controlled cell permeability, solubility, and subcellular localization. This allows for more rational probe design compared to starting with a building block of unknown or extreme basicity.

CYP450 Interaction Baseline Studies

Employ this compound as a reference standard or starting point for studying CYP1A1 interactions. Its weak but measurable CYP1A1 inhibition (IC50 = 170,000 nM) [1] offers a defined baseline for structure-activity relationship (SAR) investigations. Researchers can use this data to rationally modify the scaffold to either eliminate off-target CYP activity or, conversely, to optimize it for projects targeting CYP1A1-related pathways.

Constrained Chiral Building Blocks via Click Chemistry

Source this compound as a versatile synthetic intermediate. Its structure is amenable to efficient synthesis via regioselective intramolecular 'click' reactions from α-amino acid derivatives [1]. This enables the rapid generation of chiral, conformationally constrained building blocks for the construction of complex molecular architectures and peptidomimetics, streamlining synthetic routes for drug discovery.

Application
Selection Property
Validation Focus
Hsp90 inhibitor lead generation
Scaffold-supported Hsp90 binding (class-level)
Target engagement and cell-panel endpoint review
Chemical probe design
Ionization state context defined by intermediate pKa
Permeability and solubility endpoint review
CYP1A1 interaction baseline studies
Measurable CYP1A1 inhibition (baseline context)
CYP inhibition assay and SAR context
Chiral building block synthesis
Click-chemistry amenable scaffold
Regioselective cyclization efficiency and enantiopurity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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